1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one

amide bond planarity nitrogen pyramidalization conformational analysis

1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one (CAS 1878852-60-8, MFCD31450527) is a tertiary amide built on the 7‑azabicyclo[2.2.1]heptane (7‑azanorbornane) scaffold, carrying a 2‑(hydroxymethyl) substituent and an N‑propanoyl group. The rigid, bridged bicyclic framework enforces a nitrogen‑pyramidalized amide geometry that is absent in monocyclic pyrrolidine amides, imparting distinct conformational and reactivity properties.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13157263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCC(=O)N1C2CCC1C(C2)CO
InChIInChI=1S/C10H17NO2/c1-2-10(13)11-8-3-4-9(11)7(5-8)6-12/h7-9,12H,2-6H2,1H3
InChIKeyBKLRJYAWSAHVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one – Compound Class and Procurement Context


1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one (CAS 1878852-60-8, MFCD31450527) is a tertiary amide built on the 7‑azabicyclo[2.2.1]heptane (7‑azanorbornane) scaffold, carrying a 2‑(hydroxymethyl) substituent and an N‑propanoyl group . The rigid, bridged bicyclic framework enforces a nitrogen‑pyramidalized amide geometry that is absent in monocyclic pyrrolidine amides, imparting distinct conformational and reactivity properties [1]. The compound is supplied as a molecular building block with a standard purity specification of 95% (CAS 1878852-60-8) and is offered with batch‑specific QC including NMR, HPLC and GC .

Why 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one Cannot Be Casually Substituted


Catalog analogs such as the N‑acetyl derivative (CAS 1862809-61-7), the 2‑amino variant (CAS 2137600-56-5), or N‑Boc‑protected intermediates appear structurally interchangeable, yet the combination of a hydroxymethyl handle, an N‑propanoyl acyl group, and the intrinsically nitrogen‑pyramidal 7‑azanorbornane scaffold creates a reactivity and conformational profile that does not transfer to any single close analog [1]. The propanoyl chain length directly affects amide‑bond rotational dynamics and hydrolytic stability compared with the acetyl analog, while the free hydroxymethyl group enables downstream functionalization (e.g., sulfonylation, etherification, click‑chemistry) that is precluded in the amino or N‑Boc variants . Simply put, swapping the N‑acyl group or the 2‑substituent alters both the scaffold’s electronic character and its synthetic trajectory.

Quantitative Differentiation Evidence for 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one


Amide Bond Rotational Barrier: 7‑Azabicyclo Amides vs. Monocyclic Pyrrolidine Amides

The N‑acyl‑7‑azabicyclo[2.2.1]heptane scaffold enforces a nitrogen‑pyramidalized amide geometry that is intrinsically non‑planar, in contrast to the essentially planar amide bond of monocyclic pyrrolidine amides. Single‑crystal X‑ray diffraction of N‑benzoyl‑7‑azabicyclo[2.2.1]heptane confirmed nitrogen pyramidalization in the solid state, and solution NMR measurements demonstrated a reduction in the amide rotational barrier for the bicyclic amides compared with monocyclic pyrrolidine amides [1]. The rotational barrier of the bicyclic amides is correlated with Hammett σₚ⁺ constants of para‑substituents, confirming that the nitrogen‑pyramidal ground state is a conserved feature of this scaffold [1].

amide bond planarity nitrogen pyramidalization conformational analysis

Hydrolytic Stability: 7‑Azabicyclo Amides Resist Base‑Catalyzed Hydrolysis Compared with Monocyclic Amides

In a systematic kinetic study, N‑benzoyl‑7‑azabicyclo[2.2.1]heptane (unsubstituted bicyclic amide 4c) underwent base‑catalyzed hydrolysis in 1,4‑dioxane/D₂O at a rate substantially slower than its monocyclic counterparts: the p‑nitrobenzoyl‑substituted bicyclic amide 4c was hydrolyzed 6‑fold slower than the analogous planar azetidine amide 2c and 82–88‑fold slower than the non‑planar monocyclic comparator 1c. Introduction of a bridgehead substituent (5c) further reduced the hydrolysis rate by a factor of 2.3–3.6 relative to the unsubstituted bicycle 4c [1]. The general reactivity order (2 > 3 > 4 > 5) was conserved across all para‑substituents examined, demonstrating that the 7‑azabicyclo scaffold confers intrinsic resistance to alkaline amide bond cleavage [1].

amide hydrolysis kinetics chemical stability nitrogen pyramidalization

Sigma‑2 (σ₂) Receptor Subtype Selectivity: 7‑Azabicyclo Scaffold vs. Pyrrolidine Analogs

A series of N‑substituted 7‑azabicyclo[2.2.1]heptanes were synthesized as sterically reduced, achiral analogs of adamantane‑derived σ ligands. In vitro competition binding assays demonstrated that N‑arylalkyl‑7‑azabicyclo[2.2.1]heptanes exhibited σ₂ binding and subtype selectivity that was generally greater than that of analogously substituted pyrrolidines, indicating that the steric bulk and conformational restriction imposed by the 7‑azanorbornane core are important for σ₁/σ₂ subtype discrimination [1]. Representative Ki values for σ₁ and σ₂ receptors are reported in the source publication; for example, compound 16 displayed a σ₁ Ki of 276 nM [2].

sigma-2 receptor receptor subtype selectivity CNS drug discovery

N‑Propanoyl vs. N‑Acetyl: Chain‑Length Impact on Physicochemical Profile

The target compound (N‑propanoyl, CAS 1878852-60-8, MW 183.25) differs from its closest commercially available analog, 1‑[2‑(hydroxymethyl)‑7‑azabicyclo[2.2.1]heptan‑7‑yl]ethanone (N‑acetyl, CAS 1862809-61-7, MW 169.22), solely by one additional methylene unit on the N‑acyl chain . This structural increment is predicted to raise calculated logP by approximately 0.5 log units and increase molecular weight by ~14 Da, providing fine‑tuned lipophilicity control for medicinal chemistry SAR exploration without altering the hydroxymethyl handle or the bicyclic core . Both compounds are supplied at equivalent purity specifications (95%) .

acyl chain length lipophilicity modulation building block selection

Hydroxymethyl vs. Aminomethyl at Position 2: Divergent Synthetic Trajectories

The 2‑(hydroxymethyl) substituent of the target compound (CAS 1878852-60-8) enables a distinct set of downstream transformations—etherification, esterification, sulfonylation, oxidation to aldehyde or carboxylic acid, and Mitsunobu chemistry—that are not directly accessible from the corresponding 2‑aminomethyl analog (1‑{2‑amino‑7‑azabicyclo[2.2.1]heptan‑7‑yl}propan‑1‑one, CAS 2137600-56-5, MW 168.24) . The hydroxymethyl handle is also the functional group specifically claimed in the ATROGI AB patent family (WO2023/180472) for β₂‑adrenergic receptor agonist development targeting glucose uptake in skeletal muscle [1].

functional group interconversion synthetic handle building block versatility

Conformational Rigidity: 7‑Azabicyclo Scaffold vs. Flexible Monocyclic and Acyclic Amines in Drug Design

The 7‑azabicyclo[2.2.1]heptane framework imposes significant conformational rigidity compared with flexible monocyclic amines (pyrrolidine, piperidine) or acyclic amino alcohols. This rigidity reduces the entropic penalty upon target binding and has been exploited in multiple therapeutic programs, including epibatidine‑derived nAChR ligands that require precise spatial orientation of the basic nitrogen and aryl substituents for α₄β₂ subtype binding [1]. The scaffold’s ability to stabilize β‑strand‑like extended conformations of neighboring amino acids further distinguishes it from flexible amine building blocks in peptidomimetic design [2].

conformational restriction entropic benefit target binding specificity

Defined Application Scenarios for 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one Based on Verified Evidence


β₂-Adrenergic Receptor Agonist Lead Optimization for Type 2 Diabetes

The ATROGI AB patent family (WO2023/180472, US20250223296A1) explicitly claims substituted hydroxymethyl azabicyclo[2.2.1]heptanes as β₂-adrenergic receptor agonists that increase glucose uptake in skeletal muscle without significant cAMP release, offering a potentially superior side‑effect profile for type 2 diabetes treatment [1]. The target compound, bearing the hydroxymethyl group required for this mechanism and an N‑propanoyl substituent suitable for further SAR exploration, serves as a direct advanced intermediate or reference standard for programs pursuing this therapeutic hypothesis [1][2].

σ₂ Receptor‑Targeted CNS Probe Synthesis

The 7‑azabicyclo[2.2.1]heptane scaffold has been validated as a privileged framework for achieving σ₂ receptor subtype selectivity over σ₁, outperforming analogously substituted monocyclic pyrrolidines in competitive binding assays [1]. The target compound’s N‑propanoyl group and free hydroxymethyl handle permit rapid diversification—via etherification, sulfonylation, or oxidation—to generate focused σ₂ ligand libraries for CNS drug discovery programs targeting depression, anxiety, and neurodegenerative disorders [1][2].

Conformationally Constrained Amide Building Block for Peptidomimetic and PROTAC Design

The nitrogen‑pyramidalized amide geometry unique to 7‑azabicyclo[2.2.1]heptane amides imparts reduced C–N rotational barriers and unexpected resistance to base‑catalyzed hydrolysis compared with planar monocyclic amides [1][2]. The target compound’s rigid bicyclic core, combined with the orthogonal reactivity of its hydroxymethyl and N‑propanoyl groups, makes it suitable as a conformationally biased linker or warhead precursor in peptidomimetics and PROTAC (proteolysis‑targeting chimera) constructs, where precise spatial orientation of binding elements is critical for ternary complex formation and target degradation efficiency [1][2].

Analytical Reference Standard for N‑Propanoyl‑7‑azabicyclo Derivative QC

The compound is supplied at 95% purity with batch‑specific QC documentation including NMR, HPLC, and GC (Bidepharm, AKSci) [1][2]. Its well‑defined molecular formula (C10H17NO2, MW 183.25) and the presence of a characteristic N‑propanoyl amide carbonyl (¹³C NMR, IR) make it a suitable analytical reference standard for LC‑MS and NMR method development when synthesizing or characterizing more complex N‑propanoyl‑7‑azabicyclo[2.2.1]heptane derivatives [1].

Quote Request

Request a Quote for 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.